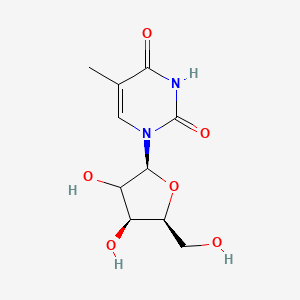

L-5-Methyluridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O6 |

|---|---|

Molecular Weight |

258.23 g/mol |

IUPAC Name |

1-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7?,9-/m0/s1 |

InChI Key |

DWRXFEITVBNRMK-CMRQFXIRSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2C([C@@H]([C@@H](O2)CO)O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of L-5-Methyluridine (m5U) in tRNA: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the function of L-5-Methyluridine (m5U), also known as ribothymidine (rT), a highly conserved post-transcriptional modification in transfer RNA (tRNA). Located at position 54 in the TΨC loop, this modification is crucial for tRNA stability, proper folding, and the fidelity of protein synthesis. This document, intended for researchers, scientists, and professionals in drug development, consolidates key quantitative data, detailed experimental protocols, and visual representations of the molecular processes involving m5U.

Core Functions of this compound in tRNA

This compound at position 54 (m5U54) is a nearly universal modification in the tRNA of all domains of life, highlighting its fundamental importance. Its primary functions are multifaceted and interconnected:

-

Structural Stabilization: The methyl group of m5U54 contributes to the thermal stability of the tRNA's tertiary structure. This modification helps to correctly orient and stabilize the "elbow" region of the tRNA, which is critical for its interaction with the ribosome.

-

Modulation of Protein Synthesis: m5U54 plays a regulatory role at the level of translation. It influences the rate of ribosomal translocation, the process by which the ribosome moves along the mRNA template. While the absence of m5U54 does not completely halt protein synthesis, it can alter its efficiency and fidelity.

-

Influence on Other tRNA Modifications: The presence of m5U54 can impact the enzymatic modification of other nucleotides within the same tRNA molecule, suggesting a role in a coordinated network of tRNA maturation steps.

-

Ribosomal Binding: The TΨC loop, where m5U54 resides, is a key interaction point between the tRNA and the ribosome. The modification is thought to enhance the affinity of the tRNA for the ribosome, ensuring its correct positioning during translation.

Quantitative Impact of this compound on tRNA Properties

The modification of uridine to this compound at position 54 has measurable effects on the biophysical and biochemical properties of tRNA.

Thermal Stability of tRNA

The presence of m5U54 enhances the thermal stability of tRNA. This is quantified by the melting temperature (Tm), the temperature at which half of the tRNA molecules are unfolded.

| tRNA Construct | Modification at Position 54 | Melting Temperature (Tm) (°C) | Change in Tm (°C) | Reference |

| Yeast tRNAPhe T-stem loop | Unmodified Uridine | Not specified in source | - | [1] |

| Yeast tRNAPhe T-stem loop | This compound (T54) | Increased by ~2.2°C | +2.2 | [1] |

| E. coli Methionine tRNA | Ribothymidine (wild type) | Not specified in source | - | [2] |

| E. coli Methionine tRNA | Uridine (mutant) | 6°C lower than wild type | -6.0 | [2] |

Kinetics of tRNA Methylation

The enzyme responsible for the formation of m5U54 is tRNA (m5U54)-methyltransferase (RUMT in E. coli). The kinetic parameters of this enzyme provide insight into the efficiency of this modification process.

| Substrate | Enzyme | Km (µM) | Vmax (pmol/min) | Reference |

| Unmodified yeast tRNAPhe T-stem loop | E. coli RUMT | 15.6 | 4.2 | [1] |

Impact on Protein Synthesis Rate

Studies on the direct impact of m5U54 on the kinetics of protein synthesis have shown subtle but significant effects. The absence of this modification can lead to a reduction in the overall rate of protein synthesis.

| Cellular Context | Condition | Effect on Protein Synthesis | Quantitative Change | Reference |

| Human Cells | TRMT2A Silencing (m5U54 hypomodification) | Reduction in protein synthesis rate | ~20% decrease | [3] |

| In vitro translation | Loss of m5U54 in tRNAPhe | No alteration in the overall rate constant for Phe addition | Not significant | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound in tRNA.

In Vitro tRNA Methylation Assay

This protocol is adapted for the analysis of tRNA methyltransferase activity.

Materials:

-

Recombinant tRNA (m5U54)-methyltransferase (e.g., RUMT)

-

In vitro transcribed, unmodified tRNA substrate

-

S-adenosyl-L-methionine (SAM), [methyl-³H]-labeled

-

5x Methylation Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM NH₄OAc, 0.1 mM EDTA, 10 mM MgCl₂

-

Dithiothreitol (DTT)

-

DEPC-treated water

-

Scintillation fluid

Procedure:

-

tRNA Preparation: Dilute the in vitro transcribed tRNA to a final concentration of 5 µM in DEPC-treated water. Heat at 85°C for 2 minutes to denature, then cool to room temperature for 15 minutes to allow for proper refolding.

-

Reaction Mixture Assembly: In a microcentrifuge tube, combine the following on ice:

-

Refolded tRNA

-

5x Methylation Buffer

-

DTT (to a final concentration of 1 mM)

-

[methyl-³H]-SAM (to a final concentration of 10 µM)

-

DEPC-treated water to the final reaction volume.

-

-

Initiation of Reaction: Add the tRNA (m5U54)-methyltransferase to the reaction mixture to a final concentration of 1-10 µM.

-

Incubation: Incubate the reaction at 37°C for 1 to 3 hours.

-

Termination and Analysis:

-

Spot an aliquot of the reaction mixture onto a Whatman 3MM filter paper.

-

Wash the filter paper with 10% (w/v) trichloroacetic acid (TCA) to precipitate the tRNA, followed by a wash with ethanol.

-

Dry the filter paper and place it in a scintillation vial with scintillation fluid.

-

Quantify the incorporated radioactivity using a liquid scintillation counter.

-

tRNA Thermal Stability Assay (UV Absorbance)

This protocol outlines the determination of tRNA melting temperature (Tm) using a UV-Vis spectrophotometer equipped with a temperature controller.

Materials:

-

Purified tRNA (with and without m5U54 modification)

-

Melting Buffer: e.g., 10 mM sodium cacodylate (pH 7.0), 50 mM NaCl, 5 mM MgCl₂

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Dilute the tRNA samples to a final concentration of approximately 0.2-0.5 A₂₆₀ units in the melting buffer. Degas the buffer before use.

-

Instrument Setup:

-

Set the spectrophotometer to monitor absorbance at 260 nm.

-

Program the temperature controller for a heating ramp, for example, from 25°C to 95°C with a heating rate of 1°C/minute.

-

-

Data Acquisition:

-

Place the cuvette with the tRNA sample in the spectrophotometer and allow it to equilibrate at the starting temperature for 5-10 minutes.

-

Start the temperature ramp and record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C).

-

-

Data Analysis:

-

Plot the absorbance at 260 nm as a function of temperature.

-

The melting temperature (Tm) is determined as the temperature at the midpoint of the transition in the melting curve, which corresponds to the peak of the first derivative of the absorbance with respect to temperature (dA₂₆₀/dT).

-

Quantitative Analysis of tRNA Modifications by Mass Spectrometry

This protocol provides a general workflow for the identification and quantification of m5U in tRNA.

Materials:

-

Purified tRNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

LC-MS grade water and acetonitrile

-

Formic acid

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

tRNA Digestion:

-

To 1-5 µg of purified tRNA, add nuclease P1 and incubate at 37°C for 2-4 hours to digest the tRNA into individual nucleosides.

-

Add bacterial alkaline phosphatase and incubate for another 1-2 hours at 37°C to dephosphorylate the nucleosides.

-

-

LC-MS/MS Analysis:

-

Inject the digested sample onto a reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer.

-

Separate the nucleosides using a gradient of water and acetonitrile with 0.1% formic acid.

-

Perform mass spectrometry analysis in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for uridine and this compound.

-

-

Quantification:

-

Generate standard curves for both uridine and this compound using known concentrations of pure nucleosides.

-

Quantify the amount of each nucleoside in the tRNA sample by comparing the peak areas to the standard curves.

-

The level of m5U modification can be expressed as the molar ratio of m5U to total uridine.

-

Signaling Pathways and Experimental Workflows

Visual representations of the molecular processes involving this compound provide a clearer understanding of its functional context.

tRNA Maturation Pathway

References

- 1. feilab.uchicago.edu [feilab.uchicago.edu]

- 2. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-Derived Small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jdc.jefferson.edu [jdc.jefferson.edu]

L-5-Methyluridine in RNA: A Comprehensive Technical Guide on its Discovery and Significance

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing a detailed overview of the discovery, biosynthesis, and functional significance of L-5-Methyluridine (m5U) in RNA.

Discovery and Prevalence of this compound

This compound, a post-transcriptional modification, has been a subject of scientific inquiry for decades. Its presence is most notable and highly conserved at position 54 in the T-loop of transfer RNAs (tRNAs), denoted as m5U54, a discovery that dates back to the 1960s.[1] This modification is catalyzed by the enzyme family of tRNA (uracil-5-)-methyltransferases, specifically TrmA in Escherichia coli and its ortholog Trm2 in Saccharomyces cerevisiae.[1][2][3][4] While the existence of m5U54 has been long-known, its precise biological role remained elusive for many years.[1]

More recently, this compound has also been identified in eukaryotic messenger RNAs (mRNAs), although at significantly lower levels compared to its abundance in tRNAs.[1][2] The concentration of m5U in mRNA is at least 10-fold less than other well-known modifications like N6-methyladenosine (m6A) and pseudouridine (Ψ).[1][2]

Biosynthesis of this compound

The formation of this compound is an enzymatic process occurring after transcription. The primary enzyme responsible for this modification in tRNA is a member of the TrmA/Trm2 family of methyltransferases. These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor to catalyze the transfer of a methyl group to the C5 position of uridine.

Caption: Enzymatic synthesis of this compound.

Functional Significance of this compound

The biological role of m5U differs significantly between its presence in tRNA and mRNA, primarily due to its differential abundance.

In Transfer RNA (tRNA)

The highly conserved m5U54 modification in the T-loop of tRNAs plays a crucial role in several aspects of protein synthesis:

-

tRNA Maturation and Stability : The presence of m5U54 contributes to the proper folding and structural stability of tRNA molecules. Cells lacking the enzymes for m5U installation exhibit altered tRNA modification landscapes.[1][2]

-

Modulation of Ribosome Translocation : A key function of m5U54 is to modulate the translocation step of the ribosome during protein synthesis.[1][2] Its absence can lead to an altered rate of translocation, which has a significant impact on gene expression, particularly under conditions of translational stress.[1][2]

-

Response to Antibiotics : Studies have shown that tRNAs deficient in m5U54 are desensitized to certain small molecules that inhibit translocation, such as hygromycin B.[1][2] This suggests that m5U54 plays a role in the cellular response to these antibiotics.

Caption: Role of m5U54 in ribosome translocation.

In Messenger RNA (mRNA)

The discovery of m5U in eukaryotic mRNAs is more recent, and its functional significance is still under investigation.[1][2] Current findings suggest a more subtle role compared to its impact in tRNA:

-

Low Abundance : The levels of m5U in mRNA are very low, with estimates of approximately 1 m5U substitution for every 35,000 uridines.[1][2]

-

Minor Effect on Translation : In vitro studies have shown that the presence of m5U in mRNA codons has a minor (zero- to two-fold) effect on the rate of amino acid addition during translation.[1][2] This suggests that m5U in mRNA is unlikely to have a broad impact on cellular fitness.[1][2]

-

Potential for Therapeutic Applications : The inclusion of modified nucleotides, including 5-methyluridine, in synthetic mRNAs has been shown to reduce immune stimulation and enhance protein expression, which is a promising avenue for therapeutic applications.[5]

Quantitative Data on this compound

The quantification of m5U in different RNA species provides insights into its potential biological roles.

| RNA Type | Organism/Cell Line | Condition | m5U Level (% of Uridine) | Reference |

| mRNA | S. cerevisiae | Hygromycin B treated | 0.003 ± 0.001 | [1][2] |

| mRNA | S. cerevisiae | Cycloheximide treated | 0.0025 ± 0.0006 | [1][2] |

| Total RNA | Arabidopsis thaliana | Wild Type | ~1% (m5U/U) | [6] |

Experimental Protocols for this compound Analysis

The study of m5U relies on a combination of sophisticated experimental techniques for its detection, quantification, and site-specific mapping.

Quantification of m5U by UHPLC-MS/MS

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive method for the accurate quantification of modified nucleosides in RNA.

Protocol Outline:

-

RNA Isolation : Isolate total RNA or specific RNA fractions (e.g., mRNA, tRNA) from cells or tissues of interest.

-

RNA Digestion : Digest the purified RNA into individual nucleosides using a cocktail of enzymes, such as nuclease P1 and calf intestinal phosphatase.

-

UHPLC Separation : Separate the resulting nucleosides using a C18 reverse-phase UHPLC column.

-

Mass Spectrometry Analysis : Detect and quantify the nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are used for accurate quantification.

Caption: Workflow for m5U quantification.

Identification of m5U Sites

Several high-throughput sequencing-based methods have been developed to map the locations of m5U within the transcriptome.

-

miCLIP-seq (methylation-individual-nucleotide-resolution crosslinking and immunoprecipitation sequencing) : This technique relies on the immunoprecipitation of the m5U-catalyzing enzyme, TRMT2A, followed by sequencing of the crosslinked RNA fragments to identify m5U sites.[7]

-

FICC-seq (Fluorouracil-Induced-Catalytic-Crosslinking-Sequencing) : This method uses the incorporation of 5-fluorouracil to induce covalent crosslinking between the methyltransferase and its target RNA, allowing for the identification of modification sites.[3][7]

-

Computational Prediction : Several computational models, such as m5UPred, iRNA-m5U, and RNADSN, have been developed to predict m5U sites based on sequence features.[7][8][9]

This compound and Disease

The dysregulation of RNA modifications and their associated enzymes has been linked to a variety of human diseases.[1] While the direct role of m5U in specific pathologies is still an emerging area of research, its involvement in fundamental processes like protein synthesis suggests potential connections to diseases such as cancer, neurological disorders, and metabolic diseases.[1][7][10]

Conclusion and Future Directions

This compound stands as a critical post-transcriptional modification, particularly in tRNA, where it plays a vital role in ensuring the fidelity and efficiency of protein synthesis. Its more recent discovery in mRNA opens new avenues for research into its potential regulatory functions. Future studies will likely focus on elucidating the precise molecular mechanisms by which m5U exerts its effects, identifying the full complement of m5U "reader" and "eraser" proteins, and exploring the therapeutic potential of targeting m5U modifications and the enzymes that install them. The continued development of sensitive and high-resolution techniques for m5U detection and mapping will be instrumental in advancing our understanding of this important RNA modification.

References

- 1. pnas.org [pnas.org]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m5U-GEPred: prediction of RNA 5-methyluridine sites based on sequence-derived and graph embedding features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. RNADSN: Transfer-Learning 5-Methyluridine (m>5>U) Modification on mRNAs from Common Features of tRNA - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

The Role of L-5-Methyluridine in Post-Transcriptional Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-5-methyluridine (m5U), a conserved post-transcriptional RNA modification, is emerging as a critical regulator of RNA function. Predominantly found at position 54 in the T-loop of transfer RNAs (tRNAs), this modification is crucial for tRNA stability and modulates ribosome translocation during protein synthesis. The enzymes responsible for m5U deposition, including TrmA in bacteria, Trm2 in yeast, and TRMT2A in humans, are highly conserved, underscoring the fundamental importance of this modification. While most abundant in tRNAs, m5U has also been identified in messenger RNAs (mRNAs), hinting at a broader role in gene expression. This technical guide provides an in-depth overview of the function of m5U, quantitative data on its abundance and effects, detailed experimental protocols for its detection and analysis, and visual representations of the associated molecular pathways and workflows.

Introduction to this compound (m5U)

This compound is a modified nucleoside derived from uridine through the enzymatic addition of a methyl group at the C5 position of the uracil base. This modification is one of the most common and highly conserved modifications found in tRNAs across all domains of life.[1] The primary location of m5U in cytosolic tRNAs is at position 54, within the TΨC loop, where it is believed to contribute to the structural integrity and stability of the tRNA molecule.[1]

The enzymes that catalyze the formation of m5U are S-adenosyl-L-methionine (SAM)-dependent methyltransferases. In Escherichia coli, this enzyme is TrmA, in Saccharomyces cerevisiae it is Trm2, and in humans, the primary enzyme is TRMT2A.[1][2] The absence of m5U at position 54 (m5U54) has been shown to cause modest destabilization of tRNAs and can alter the landscape of other post-transcriptional modifications within the tRNA, particularly in the anticodon stem-loop.[1]

Functionally, m5U54 plays a role in modulating the translocation step of protein synthesis on the ribosome.[3] The presence of m5U can influence the efficacy of certain ribosome-targeting antibiotics, such as hygromycin B.[1] Beyond its well-established role in tRNA, m5U has also been detected in mRNA, although at significantly lower levels.[3] The functional significance of m5U in mRNA is an active area of research, with potential implications for mRNA stability, translation, and cellular stress responses.[1][4]

Quantitative Data on this compound

The quantification of m5U is essential for understanding its cellular roles. Mass spectrometry-based techniques are the gold standard for accurate quantification of RNA modifications.

Table 1: Abundance of this compound in Different RNA Species

| RNA Species | Organism/Cell Line | Abundance (relative to Uridine or total nucleosides) | Method of Quantification | Reference |

| tRNA | Human (HeLa cells) | Reduced by 37.7% upon TRMT2A knockdown | LC-MS/MS | [5] |

| tRNAPhe | E. coli | Present in wild-type, absent in ΔtrmA | LC-MS/MS | [3] |

| mRNA | Human (HEK293T cells) | ~0.025% (m5U/U) | LC-MS/MS | |

| mRNA | S. cerevisiae | Low levels detected | LC-MS/MS | [3] |

Table 2: Functional Impact of this compound Modification

| Parameter | Organism/System | Effect of m5U Absence | Fold Change/Quantitative Measure | Reference |

| tRNA Stability | Bacteria, Yeast | Modest destabilization | Not explicitly quantified | [1] |

| Ribosome Translocation | In vitro translation system | Altered translocation kinetics | Not explicitly quantified | [3] |

| Antibiotic Sensitivity | S. cerevisiae | Increased resistance to hygromycin B | Not explicitly quantified | [1] |

| tRNA-derived small RNA (tsRNA) formation | Human (HeLa cells) | Increased formation of 5'tiRNAs | Fold change > 2.0 for specific tsRNAs | [4] |

Table 3: Kinetic Parameters of m5U-modifying Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| TRMT2A | Human | in vitro transcribed tRNA | ~1.5 - 3.0 | Not determined | [6][7] |

| TrmA | E. coli | tRNA | Data not available | Data not available | |

| Trm2 | S. cerevisiae | tRNA | Data not available | Data not available |

Signaling and Biosynthetic Pathways

The formation of m5U is a key step in the maturation of tRNA. The pathway involves the recognition of the pre-tRNA substrate by the specific methyltransferase and the SAM-dependent transfer of a methyl group.

Figure 1: Biosynthetic pathway of this compound (m5U) at position 54 of tRNA.

The absence of m5U54 can lead to tRNA instability and subsequent cleavage by ribonucleases like Angiogenin (ANG), resulting in the formation of tRNA-derived small RNAs (tsRNAs), which have their own regulatory functions.

Figure 2: Signaling pathway showing the consequences of m5U54 hypomodification.

Experimental Protocols

Fluorouracil-Induced Catalytic-Crosslinking and Sequencing (FICC-Seq) for m5U Mapping

FICC-Seq is a powerful method for the genome-wide, single-nucleotide resolution mapping of m5U sites by identifying the targets of the responsible methyltransferase, such as TRMT2A.[2][8][9]

Principle: Cells are treated with 5-fluorouracil (5-FU), which is metabolically converted to 5-fluorouridine triphosphate (FUTP) and incorporated into nascent RNA. The m5U methyltransferase can bind to the 5-FU-containing RNA and initiate the catalytic cycle. However, the enzyme cannot complete the reaction and becomes covalently cross-linked to the RNA. These cross-linked RNA-protein complexes are then immunopurified, and the associated RNA fragments are sequenced to identify the modification sites.

Detailed Protocol:

-

Cell Culture and 5-FU Treatment:

-

Culture cells (e.g., HEK293 or HAP1) to ~80% confluency.

-

Treat cells with varying concentrations of 5-FU (e.g., 0, 10, 100, 1000 µM) for a defined period (e.g., 16 hours).

-

-

Cell Lysis and RNA Fragmentation:

-

Harvest and lyse the cells in a suitable lysis buffer.

-

Partially fragment the RNA by limited enzymatic (e.g., RNase I) or alkaline hydrolysis to obtain fragments of a desired size range (e.g., 50-150 nucleotides).

-

-

Immunoprecipitation of Cross-linked Complexes:

-

Incubate the cell lysate with magnetic beads coupled to an antibody specific for the m5U methyltransferase (e.g., anti-TRMT2A).

-

Wash the beads extensively to remove non-specifically bound proteins and RNA.

-

-

On-bead Enzymatic Treatments:

-

Perform on-bead dephosphorylation of the 3' ends of the RNA fragments using T4 polynucleotide kinase (PNK).

-

Ligate a 3' adapter to the RNA fragments.

-

-

Protein-RNA Complex Elution and Proteinase K Digestion:

-

Elute the protein-RNA complexes from the beads.

-

Digest the protein component with Proteinase K, leaving a small peptide adduct at the cross-linking site.

-

-

Reverse Transcription and cDNA Library Preparation:

-

Perform reverse transcription of the RNA fragments. The peptide adduct will cause the reverse transcriptase to stall or misincorporate nucleotides at the cross-linking site, which can be identified during sequencing data analysis.

-

Ligate a 5' adapter to the cDNA.

-

Amplify the cDNA library by PCR.

-

-

High-Throughput Sequencing and Data Analysis:

-

Sequence the prepared library on a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome/transcriptome.

-

Identify the cross-linking sites by analyzing the positions of read truncations or specific mutations.

-

Figure 3: Experimental workflow for FICC-Seq.

Quantification of m5U by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is a generalized protocol for the quantification of m5U in RNA, which may require optimization for specific sample types and instrumentation.[10][11][12]

Principle: Total RNA or a specific RNA fraction is enzymatically hydrolyzed to its constituent nucleosides. The resulting mixture of nucleosides is then separated by high-performance liquid chromatography (HPLC) and detected by tandem mass spectrometry (MS/MS). The amount of m5U can be quantified by comparing its signal to that of a stable isotope-labeled internal standard.

Detailed Protocol:

-

RNA Isolation and Purification:

-

Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol extraction).

-

For analysis of specific RNA species, purify the desired RNA (e.g., tRNA or mRNA) using appropriate methods (e.g., size-exclusion chromatography for tRNA, oligo(dT) selection for mRNA).

-

-

Enzymatic Hydrolysis of RNA:

-

To 1-5 µg of purified RNA, add a digestion cocktail containing:

-

Nuclease P1

-

Snake venom phosphodiesterase

-

Bacterial alkaline phosphatase

-

-

Incubate at 37°C for 2-4 hours to ensure complete digestion to nucleosides.

-

Add a known amount of a stable isotope-labeled internal standard for m5U (if available) or for a canonical nucleoside for relative quantification.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Use a C18 reversed-phase HPLC column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of m5U from other nucleosides, particularly its isomer pseudouridine.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

-

Use multiple reaction monitoring (MRM) for quantification. The MRM transition for m5U is typically the fragmentation of the protonated molecular ion [M+H]+ to the protonated base ion.

-

Precursor ion (m/z) for m5U: 259.1

-

Product ion (m/z) for m5U: 127.1

-

-

-

-

Data Analysis:

-

Integrate the peak areas for m5U and the internal standard.

-

Calculate the amount of m5U in the sample based on a standard curve generated with known amounts of m5U.

-

Express the abundance of m5U relative to the total amount of RNA or relative to the abundance of uridine.

-

Figure 4: Experimental workflow for LC-MS/MS quantification of m5U.

Conclusion and Future Directions

This compound is a fundamentally important post-transcriptional modification with a well-established role in tRNA biology and an emerging role in mRNA regulation. The conservation of m5U and its modifying enzymes across evolution highlights its significance in maintaining translational fidelity and cellular homeostasis. The development of advanced techniques like FICC-Seq and the continued application of quantitative mass spectrometry are providing unprecedented insights into the dynamic nature and functional consequences of this modification.

Future research should focus on several key areas:

-

Elucidating the full spectrum of m5U's functions in mRNA: This includes its role in mRNA stability, localization, and translation under various cellular conditions.

-

Discovering and characterizing the "readers" of m5U: Identifying the proteins that specifically recognize m5U will be crucial for understanding its downstream effects.

-

Investigating the links between m5U dysregulation and human disease: Given its role in translation, alterations in m5U levels could contribute to a variety of pathologies, including cancer and neurological disorders.

-

Developing specific inhibitors of m5U methyltransferases: Such compounds would be valuable research tools and could have therapeutic potential.

The study of this compound is a vibrant and expanding field. The technical approaches outlined in this guide provide a foundation for researchers to further unravel the complexities of this critical RNA modification and its impact on biology and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. pnas.org [pnas.org]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. Human TRMT2A methylates tRNA and contributes to translation fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

5-Methyluridine (m5U): A Core Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the fundamental properties, biological significance, and analytical methodologies of 5-methyluridine.

Introduction

5-Methyluridine (m5U), a post-transcriptional RNA modification, plays a critical role in a multitude of cellular processes. Long known for its presence in transfer RNA (tRNA), recent discoveries have highlighted its existence and functional importance in messenger RNA (mRNA) and ribosomal RNA (rRNA). This technical guide provides a comprehensive overview of the core properties of m5U, its biosynthesis and degradation, its diverse biological functions, and its implications in health and disease. Detailed experimental protocols and comparative data are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Fundamental Properties of 5-Methyluridine

5-Methyluridine is a pyrimidine nucleoside, structurally similar to uridine but with a methyl group attached to the fifth carbon of the uracil base. This seemingly minor modification has profound effects on the molecule's chemical properties and biological activity.

Chemical Structure

The structure of 5-methyluridine consists of a ribose sugar linked to a 5-methyluracil base. The addition of the methyl group at the C5 position enhances its hydrophobicity and alters its base-pairing properties.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C10H14N2O6 | [1](--INVALID-LINK--) |

| Molecular Weight | 258.23 g/mol | [1](--INVALID-LINK--) |

| CAS Number | 1463-10-1 | [1](--INVALID-LINK--) |

| Solubility | Soluble in water and DMSO | [1](--INVALID-LINK--) |

Biosynthesis and Metabolism

The cellular levels of m5U are tightly regulated through a balance of enzymatic synthesis and catabolism.

Biosynthesis

The primary pathway for m5U formation is the post-transcriptional methylation of uridine residues in RNA, catalyzed by a family of enzymes known as tRNA (uracil-5-)-methyltransferases (TRMs) or tRNA methyltransferase 2 homologs (TRMT2). These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor.

In humans, two key enzymes are responsible for m5U synthesis:

-

TRMT2A (hTRMT2A): Primarily responsible for m5U formation in cytosolic tRNAs.[2]

-

TRMT2B (TRMT2B): Localized to the mitochondria and catalyzes the formation of m5U in both mitochondrial tRNAs (mt-tRNAs) and the 12S mitochondrial ribosomal RNA (mt-rRNA).[3][4]

In bacteria like Escherichia coli, the homolog TrmA is responsible for m5U54 formation in tRNAs.[5] In yeast (Saccharomyces cerevisiae), Trm2 performs this function.[5]

A schematic of the enzymatic synthesis of 5-methyluridine is presented below.

References

- 1. biorxiv.org [biorxiv.org]

- 2. DSpace [repositori.upf.edu]

- 3. TRMT2B is responsible for both tRNA and rRNA m5U-methylation in human mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TRMT2B is responsible for both tRNA and rRNA m5U-methylation in human mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of L-5-Methyluridine: A Technical Guide for Researchers and Drug Development Professionals

October 26, 2025

Abstract

L-5-Methyluridine (m5U), a modified nucleoside found in various RNA species, plays a crucial role in cellular processes and has emerged as a molecule of interest in drug development. Understanding its biosynthesis is paramount for harnessing its therapeutic potential. This technical guide provides an in-depth exploration of the diverse enzymatic pathways responsible for the synthesis of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed enzymatic pathways, quantitative kinetic data, and explicit experimental methodologies. The guide further presents visual representations of these complex biological processes through signaling pathway diagrams and experimental workflows, rendered using the Graphviz DOT language, to facilitate a deeper understanding of the core concepts.

Introduction

This compound is a post-transcriptionally modified pyrimidine nucleoside, structurally analogous to thymidine but containing a ribose sugar instead of deoxyribose. Its presence in transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA) underscores its significance in modulating RNA structure and function, thereby influencing protein synthesis and other fundamental cellular activities. The biosynthesis of this compound is not confined to a single linear pathway but is rather a network of interconnected enzymatic reactions. This guide delineates five primary routes for its formation: a multi-enzyme cascade from adenosine and thymine, the degradation of 5-methylcytidine derived from nucleic acid turnover, direct methylation of uridine within RNA molecules, a dual-enzyme synthesis from guanosine and thymine, and the hydroxylation of thymidine. A thorough understanding of these pathways, including the kinetics of the enzymes involved, is critical for the development of novel therapeutics that target nucleotide metabolism.

Enzymatic Pathways for this compound Biosynthesis

Pathway 1: Enzymatic Cascade from Adenosine and Thymine

A highly efficient in vitro method for synthesizing this compound involves a four-enzyme cascade that utilizes adenosine and thymine as primary substrates.[1][2] This pathway is of significant interest for industrial-scale production of m5U.

The enzymatic steps are as follows:

-

Adenosine Deaminase (ADA) converts adenosine to inosine.

-

Purine Nucleoside Phosphorylase (PNP) catalyzes the phosphorolysis of inosine to hypoxanthine and ribose-1-phosphate.

-

Pyrimidine Nucleoside Phosphorylase (PyNP) , also known as Uridine Phosphorylase (UP), then facilitates the transfer of the ribose-1-phosphate to thymine, forming this compound.

-

Xanthine Oxidase (XOD) oxidizes hypoxanthine to uric acid, driving the equilibrium of the preceding reactions towards product formation.

Pathway 2: Degradation of 5-Methylcytidine from Nucleic Acid Turnover

In organisms such as Arabidopsis thaliana, this compound is a product of the pyrimidine salvage pathway, originating from the degradation of 5-methylcytidine (5mC), a modified base present in DNA and RNA.

The key enzymes in this pathway are:

-

Cytidine Deaminase (CDA) : This enzyme deaminates 5-methylcytidine to produce this compound.

-

Nucleoside Hydrolase 1 (NSH1) : Subsequently, NSH1 hydrolyzes this compound to thymine and ribose.

Pathway 3: Direct Methylation of Uridine in RNA

This compound is commonly introduced directly into RNA molecules through the action of specific tRNA methyltransferases. The subsequent degradation of these modified RNA molecules releases free this compound.

The primary enzymes responsible are:

-

tRNA (m5U54) methyltransferase (TrmA in bacteria, TRMT2A/TRM2 in eukaryotes) : These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to convert a specific uridine residue at position 54 of the T-loop of tRNA to 5-methyluridine.

Pathway 4: Dual-Enzyme Synthesis from Guanosine and Thymine

This pathway represents another efficient enzymatic route for this compound production, particularly utilizing thermostable enzymes for enhanced productivity.

The process involves two key enzymes:

-

Bacillus halodurans Purine Nucleoside Phosphorylase (BhPNP1) : This enzyme catalyzes the phosphorolysis of guanosine to guanine and ribose-1-phosphate.

-

Escherichia coli Uridine Phosphorylase (EcUP) : EcUP then utilizes the ribose-1-phosphate to glycosylate thymine, yielding this compound.

Pathway 5: Hydroxylation of Thymidine

A unique pathway identified in the fungus Neurospora crassa involves the direct hydroxylation of thymidine to form this compound.

The key enzyme is:

-

Pyrimidine Nucleoside 2'-Hydroxylase (PDN2'H) : This α-ketoglutarate/Fe(II)-dependent dioxygenase hydroxylates the 2'-position of the deoxyribose sugar of thymidine, converting it to a ribose and thus forming this compound.

Quantitative Data on Enzyme Kinetics

The efficiency of each biosynthetic pathway is dictated by the kinetic parameters of the constituent enzymes. The following tables summarize the available Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the key enzymes involved in this compound synthesis. It is important to note that these values can vary depending on the specific organism, enzyme source, and experimental conditions.

Table 1: Kinetic Parameters for Enzymes in the Adenosine to this compound Pathway

| Enzyme | Substrate | Km (µM) | Vmax | Source Organism/Enzyme |

| Adenosine Deaminase (ADA) | Adenosine | 26.1 - 103 | 1.27 µmol/min/unit | Human |

| Purine Nucleoside Phosphorylase (PNP) | Inosine | 13 - 59 | - | Human, Bovine, Rat |

| Pyrimidine Nucleoside Phosphorylase (PyNP) | Thymine | - | - | E. coli |

| Xanthine Oxidase (XOD) | Hypoxanthine | - | - | Bovine Milk |

Table 2: Kinetic Parameters for Enzymes in the 5-Methylcytidine Degradation Pathway

| Enzyme | Substrate | Km (µM) | Vmax | Source Organism/Enzyme |

| Cytidine Deaminase (CDA) | 5-Methylcytidine | - | - | Human |

| Cytidine Deaminase (CDA) | Cytidine | 11 | - | Human Granulocytes[2] |

| Nucleoside Hydrolase 1 (NSH1) | 5-Methyluridine | - | - | Arabidopsis thaliana |

Table 3: Kinetic Parameters for tRNA (m5U54) Methyltransferase

| Enzyme | Substrate | Km (µM) | Vmax | Source Organism/Enzyme |

| tRNA (m5U54) Methyltransferase | tRNA | - | - | E. coli |

| tRNA (m5U54) Methyltransferase | SAM | - | - | E. coli |

Table 4: Kinetic Parameters for Enzymes in the Guanosine to this compound Pathway

| Enzyme | Substrate | Km (µM) | Vmax | Source Organism/Enzyme |

| Bacillus halodurans PNP (BhPNP1) | Guanosine | 206 | 2.03 x 10⁻⁹ s⁻¹ | Bacillus halodurans[3][4] |

| E. coli Uridine Phosphorylase (EcUP) | Uridine | - | - | E. coli |

Table 5: Kinetic Parameters for Pyrimidine Nucleoside 2'-Hydroxylase

| Enzyme | Substrate | Km (µM) | Vmax | Source Organism/Enzyme |

| Pyrimidine Nucleoside 2'-Hydroxylase (PDN2'H) | Thymidine | - | - | Neurospora crassa |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

General Enzyme Purification Workflow

The purification of the enzymes involved in this compound biosynthesis typically follows a multi-step chromatographic process. The general workflow is outlined below.

Protocol for Adenosine Deaminase (ADA) Purification from Human Erythrocytes [5]

-

Preparation of Hemolysate: Human erythrocytes are washed and lysed in a hypotonic buffer.

-

Ion-Exchange Chromatography: The hemolysate is applied to a DEAE-STREAMLINE column and eluted with a salt gradient.

-

Affinity Chromatography I: The ADA-containing fractions are applied to a purine riboside-coupled Sepharose column and eluted with a high salt buffer.

-

Affinity Chromatography II: A second affinity chromatography step is performed for further purification.

-

Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

Protocol for Xanthine Oxidase (XOD) Purification from Bovine Milk [6][7]

-

Extraction: Fresh bovine milk is treated with toluene and heat to extract the enzyme.

-

Ammonium Sulfate Fractionation: The extract is subjected to ammonium sulfate precipitation (typically 38-50% saturation).[7]

-

Ion-Exchange Chromatography: The redissolved precipitate is applied to a DEAE-Sepharose column and eluted with a buffer gradient.[6]

-

Affinity Chromatography: Further purification can be achieved using affinity chromatography on a Sepharose 4B-L-tyrosine-p-aminobenzamidine gel.[8]

-

Purity Assessment: The purity is analyzed by native and SDS-PAGE.

Enzyme Activity Assays

Adenosine Deaminase (ADA) Activity Assay [9]

The activity of ADA is determined by monitoring the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine.

-

Prepare a reaction mixture containing adenosine in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Initiate the reaction by adding the purified ADA enzyme.

-

Monitor the change in absorbance at 265 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of adenosine.

Cytidine Deaminase (CDA) Activity Assay [2]

CDA activity is measured by quantifying the amount of ammonia released during the deamination of cytidine.

-

Prepare a reaction mixture containing cytidine in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Add the purified CDA enzyme to start the reaction and incubate at 37°C.

-

At specific time points, stop the reaction by adding an acid.

-

Quantify the ammonia produced using a colorimetric method, such as the Berthelot reaction.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: UV detection at a wavelength of approximately 267 nm.

-

Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve of known concentrations.

Metabolic Context and Integration

The biosynthesis of this compound is intricately linked to the broader network of nucleotide metabolism, particularly the salvage pathways. These pathways are essential for recycling nucleobases and nucleosides released from the degradation of nucleic acids, thus conserving cellular energy.

The diagram below illustrates the central role of this compound within the pyrimidine salvage pathway and its connections to other metabolic routes.

Conclusion

The biosynthesis of this compound is a multifaceted process involving several distinct enzymatic pathways. This technical guide has provided a comprehensive overview of these pathways, supported by quantitative kinetic data and detailed experimental protocols. The provided diagrams offer a clear visualization of the complex molecular interactions and workflows. A thorough understanding of these biosynthetic routes is fundamental for researchers and drug development professionals aiming to modulate nucleotide metabolism for therapeutic benefit. Future research should focus on elucidating the kinetic parameters of all involved enzymes under a wider range of conditions and further exploring the regulatory mechanisms that govern the flux through these pathways in different cellular contexts. This knowledge will be instrumental in the design of novel inhibitors or activators of these pathways for applications in oncology, virology, and other disease areas.

References

- 1. High-level expression and rapid purification of tRNA (m5U54)-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and properties of cytidine deaminase from normal and leukemic granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cloning, purification and characterisation of a recombinant purine nucleoside phosphorylase from Bacillus halodurans Alk36 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification of human adenosine deaminase for the preparation of a reference material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simple, high-yield purification of xanthine oxidase from bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Progress curve analysis of adenosine deaminase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

L-5-Methyluridine in the context of RNA stability and structure

An In-depth Technical Guide to L-5-Methyluridine in RNA Stability and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (m5U), also known as ribothymidine, is a post-transcriptional RNA modification found across all domains of life.[1] Most commonly located at position 54 in the T-loop of transfer RNA (tRNA), m5U plays a crucial role in stabilizing RNA structure and modulating its function.[1] This technical guide provides a comprehensive overview of m5U's impact on RNA stability and three-dimensional structure. It details the quantitative effects of this modification, outlines key experimental protocols for its study, and presents logical workflows and pathways. This document is intended to serve as a core resource for researchers and professionals in molecular biology, drug development, and epitranscriptomics.

Introduction to this compound (m5U)

This compound is a pyrimidine nucleoside, the ribonucleoside equivalent of thymidine.[1] It consists of a thymine base attached to a ribose sugar. In cellular RNAs, m5U is synthesized post-transcriptionally by specific RNA methyltransferases, such as TrmA in E. coli and Trm2 in S. cerevisiae.[2][3] While it is most famously known for its near-universal presence in the TΨC loop of tRNAs, m5U has also been detected in ribosomal RNA (rRNA) and, at low levels, in messenger RNA (mRNA).[2][3][4][5] The modification's primary role is attributed to its influence on the local and global structure of RNA, which in turn affects RNA stability, folding, and interaction with other molecules, including the ribosome.[3][6]

The Role of this compound in RNA Structure

The addition of a methyl group at the C5 position of the uracil base introduces steric and electronic changes that influence RNA structure. The methyl group is hydrophobic and increases the base's polarizability, which enhances base stacking interactions.[6] This strengthening of stacking contributes to the rigidity of the local RNA structure.

In the context of tRNA, m5U at position 54 is critical for maintaining the canonical L-shaped tertiary structure. It participates in a key tertiary interaction with m1A at position 58.[6] This interaction helps to properly fold the tRNA elbow region, which is essential for its movement and function within the ribosome during translation.[2][7] Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary methods used to elucidate these atomic-level structural details.[8][9]

Impact of this compound on RNA Stability

The presence of m5U generally increases the thermal stability of RNA molecules. This stabilization is a direct consequence of the enhanced base stacking and more rigid local structure conferred by the methyl group.[6] The most common metric for quantifying this effect is the change in melting temperature (Tm), the temperature at which half of the RNA molecules are in their denatured state. The presence of m5U54 has been shown to increase the melting temperature of tRNAs.[6]

While one study noted a modest destabilization of tRNAs purified from cell lines lacking the m5U-installing enzyme, this may be attributable to the enzyme's secondary role as a tRNA-folding chaperone, rather than the direct effect of the modification itself.[2][7] The consensus from biophysical studies is that m5U is a stabilizing modification.

Quantitative Data on RNA Stability

The following table summarizes the known quantitative effects of m5U on RNA stability. Note that precise ΔTm values are highly dependent on the specific RNA sequence and buffer conditions.

| RNA Type | Modification Context | Effect on Melting Temperature (Tm) | Reference |

| tRNA | Presence of m5U at position 54 | Increases Tm, contributing to overall stability | [6] |

| mRNA | Codon-dependent | Minor (zero- to two-fold) effect on the rate of amino acid addition | [2][7] |

| Self-amplifying RNA (saRNA) | Full substitution of U with m5U | Appears to lead to more prolonged expression in vivo | [10] |

Functional Consequences of m5U Modification

The structural stabilization provided by m5U has significant downstream effects on RNA function.

-

Translation: In tRNA, the m5U54 modification helps maintain the elbow region's shape, which is crucial for mediating interactions with the ribosome during translocation.[2] While loss of m5U54 does not completely halt protein synthesis, it can modulate translation efficiency and the cellular response to translation-inhibiting antibiotics like hygromycin B.[2][7]

-

tRNA Maturation: The enzymes that install m5U, TrmA and TruB, also act as tRNA chaperones. Their absence leads to global decreases in aminoacylation and alterations in other tRNA modifications, indicating a broader role in tRNA maturation and quality control.[11][12]

-

mRNA Function: The presence of m5U in mRNA is less common and its function is still under investigation.[7] Studies in S. cerevisiae suggest that when present in codons, m5U can slow the rate of amino acid addition by the ribosome in a position-dependent manner.[5] However, its low natural abundance in mRNA suggests it is unlikely to be a widespread mechanism for regulating cellular fitness.[2][7]

Below is a diagram illustrating the logical relationship between m5U modification and its impact on tRNA function.

Caption: Logical flow from m5U modification to its functional impact on translation.

Key Experimental Methodologies

Studying the effects of m5U requires a combination of techniques for RNA synthesis, structural analysis, and stability measurement. The diagram below outlines a typical experimental workflow.

Caption: Experimental workflow for studying the impact of m5U on RNA.

Protocol: Synthesis of m5U-Modified RNA Oligonucleotides

Site-specific incorporation of m5U into RNA is essential for detailed study. This can be achieved through chemical synthesis or enzymatic methods.

A. Chemical Synthesis (Phosphoramidite Method) [13][14] This method allows for the precise placement of m5U at any desired position within an RNA oligonucleotide.

-

Solid Support: Begin with a standard solid support (e.g., controlled pore glass) derivatized with the initial nucleoside.

-

Synthesis Cycle: Perform automated solid-phase synthesis using phosphoramidite chemistry.

-

Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

-

Coupling: Add the m5U phosphoramidite building block along with an activator (e.g., 5-ethylthiotetrazole) to couple it to the growing RNA chain.[13] This step is typically extended to ensure efficient coupling of the modified base.

-

Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent cycles.

-

Oxidation: Oxidize the phosphite triester linkage to a more stable phosphate triester.

-

-

Repeat: Repeat the cycle until the desired RNA sequence is synthesized.

-

Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove all remaining protecting groups using a basic solution (e.g., ammonia/methylamine).[13]

-

Purification: Purify the final product using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

B. Enzymatic Synthesis (In Vitro Transcription) [15][16] This method is suitable for producing longer RNA transcripts.

-

Template Design: Design a double-stranded DNA template containing a T7 RNA polymerase promoter upstream of the sequence of interest.

-

Transcription Reaction: Set up an in vitro transcription reaction containing:

-

The DNA template.

-

T7 RNA polymerase.

-

A buffer solution with magnesium chloride.

-

Ribonucleoside triphosphates (ATP, GTP, CTP) and 5-methyluridine-5'-triphosphate (m5UTP) in place of UTP.

-

-

Incubation: Incubate the reaction at 37°C for several hours.

-

Template Removal: Degrade the DNA template using DNase.

-

Purification: Purify the transcribed RNA using denaturing PAGE or chromatography.

Protocol: RNA Thermal Denaturation Analysis

This protocol determines the melting temperature (Tm) of an RNA molecule, providing a direct measure of its thermal stability.

-

Sample Preparation: Dissolve the purified RNA (both unmodified and m5U-modified versions) in a suitable buffer (e.g., sodium phosphate buffer with NaCl). The final RNA concentration should be in the low micromolar range.

-

Denaturation and Renaturation: Heat the samples to ~90°C for 2-3 minutes to ensure complete denaturation, then cool slowly to room temperature to allow for proper refolding.[17]

-

Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller (peltier). Set the wavelength to 260 nm.

-

Melting Curve Acquisition:

-

Equilibrate the sample at a low starting temperature (e.g., 20°C).

-

Increase the temperature in small increments (e.g., 0.5 or 1.0°C per minute) up to a high final temperature (e.g., 95°C).

-

Record the absorbance at 260 nm (A260) at each temperature point. RNA denaturation leads to an increase in A260 (hyperchromic effect).

-

-

Data Analysis:

-

Plot the A260 values as a function of temperature to generate a melting curve.

-

The Tm is the temperature at the midpoint of the transition, which can be determined by finding the peak of the first derivative of the melting curve (dA260/dT vs. T).

-

Compare the Tm of the m5U-modified RNA to the unmodified control to determine the ΔTm.

-

Protocol: RNA Structure Determination by NMR Spectroscopy

NMR spectroscopy provides atomic-resolution information on RNA structure and dynamics in solution.[8][18][19]

-

Sample Preparation:

-

Prepare isotopically labeled (¹³C, ¹⁵N) RNA using in vitro transcription with labeled NTPs. This is crucial for resolving spectral overlap in larger RNAs.[9][18]

-

Dissolve the purified, labeled RNA in NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O for observing exchangeable imino protons, or 100% D₂O for non-exchangeable protons).

-

-

NMR Data Acquisition:

-

Acquire a series of multidimensional NMR experiments. Key experiments for RNA include:

-

¹H-¹H NOESY (in H₂O): To identify base pairing through imino proton cross-peaks.[19]

-

¹H-¹⁵N HSQC/HMQC: To assign nitrogen-attached protons and distinguish base types.[19]

-

¹H-¹H TOCSY/COSY: To assign sugar spin systems.

-

¹H-¹³C HSQC: To correlate protons with their attached carbons.

-

3D NOESY-edited experiments (e.g., ¹⁵N-edited NOESY-HSQC): To resolve ambiguity and assign through-space interactions.[19]

-

-

-

Resonance Assignment:

-

Use the collected spectra to sequentially assign chemical shifts to specific atoms in the RNA sequence. This is a complex process involving "walking" through the nucleotide chain using characteristic NOE patterns.

-

-

Restraint Collection:

-

Distance Restraints: Derive inter-proton distances from the intensities of NOESY cross-peaks.

-

Dihedral Angle Restraints: Obtain information about sugar pucker and backbone torsion angles from scalar coupling constants measured in COSY-type experiments.

-

-

Structure Calculation and Refinement:

-

Use computational software (e.g., XPLOR-NIH, CYANA) to calculate a family of 3D structures that satisfy the experimental restraints.

-

Refine the resulting structures to produce a final ensemble that represents the solution structure of the RNA.

-

Conclusion and Future Directions

This compound is a subtle but significant modification that enhances the structural stability of RNA, primarily through improved base stacking. Its role is best characterized in tRNA, where it is a key element in maintaining the molecule's tertiary structure, which is essential for efficient and accurate protein synthesis. While its function in other RNA species like mRNA is less clear, it appears to have a context-dependent modulatory effect on translation.

Future research should focus on obtaining more high-resolution structures of various m5U-containing RNAs to build a more comprehensive understanding of its structural impact. Furthermore, exploring the interplay between m5U and other RNA modifications, as well as the dynamics of m5U deposition and its potential role in disease, will be critical areas of investigation for both basic science and therapeutic development.

References

- 1. 5-Methyluridine - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Application of NMR Spectroscopy to Determine Small RNA Structure | Springer Nature Experiments [experiments.springernature.com]

- 9. Advances that facilitate the study of large RNA structure and dynamics by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases [beilstein-journals.org]

- 14. mdpi.com [mdpi.com]

- 15. Enzymatic synthesis of RNA standards for mapping and quantifying RNA modifications in sequencing analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Chapter 2 RNA Structure Determination by NMR | Semantic Scholar [semanticscholar.org]

- 19. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of 5-Methyluridine (m5U) Modification in mRNA: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the emerging significance of 5-methyluridine (m5U) modification in messenger RNA (mRNA) for researchers, scientists, and drug development professionals. As a critical epitranscriptomic mark, m5U is gaining recognition for its role in regulating mRNA stability, translation, and its implications in various disease states, including cancer and neurological disorders. This document details the enzymatic machinery, detection methodologies, and potential functional consequences of m5U in mRNA, offering a foundational resource for advancing research in this dynamic field.

Introduction to m5U Modification in mRNA

5-methyluridine (m5U) is a post-transcriptional modification where a methyl group is added to the fifth carbon of a uridine residue within an RNA molecule. While m5U has been extensively studied in transfer RNA (tRNA), where it plays a crucial role in tRNA structure and stability, its presence and function in mRNA are emerging areas of intense investigation. The enzymes responsible for this modification, primarily members of the TRMT2 and NSUN families, are now understood to target mRNA, suggesting a broader regulatory role for m5U in gene expression.

The Enzymatic Machinery of m5U mRNA Modification

The deposition of m5U on mRNA is catalyzed by specific RNA methyltransferases. Understanding these "writer" enzymes is crucial for elucidating the regulatory pathways governed by m5U.

-

TRMT2A (tRNA Methyltransferase 2A): While its name suggests a primary role in tRNA modification, recent studies have identified TRMT2A as a key enzyme responsible for m5U deposition in mRNA as well.[1] TRMT2A utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the formation of m5U.[1] FICC-Seq (Fluorouracil-Induced Catalytic Crosslinking-Sequencing) has been instrumental in identifying TRMT2A's mRNA targets.[2]

-

NSUN2 (NOP2/Sun RNA Methyltransferase 2): NSUN2 is a well-established m5C methyltransferase that has also been implicated in modifying mRNA.[3][4] Although primarily known for cytosine methylation, the promiscuity of some RNA methyltransferases suggests a potential role for NSUN2 in uridine methylation under certain cellular contexts. NSUN2-mediated modifications have been shown to influence mRNA stability and export.[3][5]

-

Reader Proteins: The functional consequences of m5U modifications are often mediated by "reader" proteins that specifically recognize and bind to the modified nucleotide. Y-box binding protein 1 (YBX1) has been identified as a reader of m5C, a closely related modification, and there is growing evidence suggesting it may also recognize m5U-modified mRNA, thereby influencing mRNA stability and translation.[6][7][8][9]

-

Eraser Proteins: Currently, no specific "eraser" enzymes that actively demethylate m5U in mRNA have been definitively identified, suggesting that this modification might be a stable mark, with its regulation occurring primarily at the level of deposition and RNA turnover.

Quantitative Analysis of m5U in mRNA

Recent advances in mass spectrometry have enabled the quantification of m5U levels in mRNA, revealing its low stoichiometry compared to other modifications like N6-methyladenosine (m6A).

| Parameter | Value | Cell Type/Condition | Reference |

| m5U/U Ratio in mRNA | 0.003 ± 0.001% | Yeast (with hygromycin B) | [10] |

| m5U/U Ratio in mRNA | 0.0025 ± 0.0006% | Yeast (with cycloheximide) | [10] |

| Fold change in m5U levels | ≤1.5-fold decrease | Yeast (response to hygromycin B and cycloheximide) | [10] |

These findings indicate that m5U is a relatively rare modification in mRNA, suggesting that it may regulate specific subsets of transcripts or have potent effects even at low levels.

Functional Significance of m5U in mRNA

The presence of m5U in mRNA has been linked to several key aspects of post-transcriptional gene regulation.

Regulation of mRNA Stability

Emerging evidence suggests that m5U modification can influence the stability of mRNA transcripts. The binding of reader proteins like YBX1 to modified bases can protect the mRNA from degradation.[6][7] For instance, NSUN2-mediated modification has been shown to stabilize certain mRNAs, and it is plausible that m5U deposition by TRMT2A or other enzymes could have a similar effect.[3] Downregulation of TRMT2A has been shown to impact RNA stability.[11]

Modulation of mRNA Translation

The impact of m5U on mRNA translation is an area of active research. While some studies suggest that m5U has a minor effect on the rate of translation elongation, its presence in specific regions of the mRNA, such as the 5' UTR or near the start codon, could influence translation initiation.[10][12][13] Knockdown of TRMT2A has been shown to reduce translation fidelity.[14][15]

Role in Cellular Stress Response

m5U modification in tRNA is known to be involved in the cellular stress response.[11] It is hypothesized that m5U in mRNA may also play a role in mediating cellular responses to stressors like oxidative stress. Downregulation of TRMT2A, and consequently m5U hypomodification, impacts the cellular stress response.[11]

m5U Modification in Disease

Dysregulation of m5U modification has been implicated in the pathogenesis of several diseases, particularly cancer.

-

Cancer: Aberrant expression of m5U writers like TRMT2A and NSUN2 has been observed in various cancers, including breast cancer and hepatocellular carcinoma.[3][16] These alterations in m5U levels can contribute to tumorigenesis by affecting the expression of oncogenes and tumor suppressors. The NSUN2-m5C-YBX1 axis is a well-defined mechanism in cancer progression, and a similar pathway involving m5U is an active area of investigation.[7]

-

Neurological Disorders: While the direct role of m5U in mRNA in neurological diseases is still being explored, the involvement of RNA modifications in neurodevelopment and neurodegenerative diseases is well-established.

Experimental Protocols for Studying m5U in mRNA

Several techniques are available to detect and map m5U modifications in mRNA.

Fluorouracil-Induced Catalytic Crosslinking-Sequencing (FICC-Seq)

FICC-Seq is a powerful method for identifying the specific targets of m5U methyltransferases like TRMT2A at single-nucleotide resolution.[2][17]

Methodology:

-

Cell Treatment: Cells are treated with 5-fluorouracil (5-FU), which is metabolically converted to 5-fluorouridine triphosphate (FUTP) and incorporated into nascent RNA.

-

Covalent Crosslinking: When an m5U methyltransferase attempts to methylate the 5-FU-containing uridine, a stable covalent crosslink is formed between the enzyme and the RNA substrate.

-

Immunoprecipitation: The crosslinked enzyme-RNA complexes are immunoprecipitated using an antibody specific to the methyltransferase (e.g., anti-TRMT2A).

-

Library Preparation and Sequencing: The enriched RNA fragments are then processed for high-throughput sequencing to identify the sites of modification.

FICC-Seq Experimental Workflow

methylation individual-Nucleotide-Resolution Cross-Linking and Immunoprecipitation (miCLIP-Seq)

miCLIP-seq is another technique used to map RNA modifications at single-base resolution.[16]

Methodology:

-

UV Crosslinking: Cells are irradiated with UV light to induce covalent crosslinks between RNA-binding proteins (including methyltransferases) and their target RNAs.

-

Immunoprecipitation: The protein-RNA complexes are immunoprecipitated using an antibody against the protein of interest (e.g., TRMT2A).

-

RNA Fragmentation and Library Preparation: The co-precipitated RNA is fragmented, and a sequencing library is prepared. The reverse transcription step often terminates or introduces mutations at the crosslinking site, allowing for precise identification of the modified base.

miCLIP-Seq Experimental Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the direct detection and quantification of RNA modifications.

Methodology:

-

mRNA Purification: High-purity mRNA is isolated from total RNA.

-

Enzymatic Digestion: The purified mRNA is enzymatically digested into single nucleosides.

-

LC Separation: The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC).

-

MS/MS Analysis: The separated nucleosides are analyzed by tandem mass spectrometry (MS/MS) to identify and quantify the amount of m5U relative to unmodified uridine.

LC-MS Workflow for m5U Quantification

Signaling Pathways and Future Directions

While the direct signaling pathways triggered by m5U in mRNA are still being elucidated, the involvement of enzymes like NSUN2 in cancer-related pathways such as the Ras and PI3K-Akt signaling cascades provides a framework for future investigation.[3] It is hypothesized that m5U modification of specific mRNAs could modulate the activity of these pathways by altering the expression of key signaling components.

Hypothesized m5U-mediated Signaling Pathway

Future research will focus on identifying the complete repertoire of m5U-modified mRNAs, discovering dedicated m5U reader and eraser proteins, and dissecting the precise molecular mechanisms by which m5U regulates mRNA fate and function in both health and disease. The development of novel therapeutic strategies targeting the m5U regulatory machinery represents an exciting frontier in drug discovery.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. academic.oup.com [academic.oup.com]

- 3. NSUN2-mediated mRNA m5C Modification Regulates the Progression of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 5-methylcytosine promotes mRNA export — NSUN2 as the methyltransferase and ALYREF as an m5C reader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multifaceted functions of Y-box binding protein 1 in RNA methylated modifications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. YBX1: an RNA/DNA-binding protein that affects disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A cohort of mRNAs undergo high-stoichiometry NSUN6-mediated site-specific m5C modification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. mdpi.com [mdpi.com]

- 12. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00229A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Human TRMT2A methylates tRNA and contributes to translation fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human TRMT2A methylates tRNA and contributes to translation fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Detection of L-5-Methyluridine (m5U) in RNA

Introduction

L-5-Methyluridine (m5U), a post-transcriptional RNA modification, is integral to a multitude of biological processes, including the regulation of gene expression and cellular function.[1][2] The precise identification and quantification of m5U sites within RNA molecules are crucial for understanding RNA structure, function, and integrity.[1][2] Dysregulation in m5U levels has been implicated in various human diseases, making its detection a key area of research for diagnostics and therapeutic development.[3][4]

These application notes provide detailed protocols for three primary methods for the experimental detection and quantification of m5U in RNA: Immuno-Northern Blotting, Liquid Chromatography-Mass Spectrometry (LC-MS), and Fluorouracil-Induced Catalytic Crosslinking followed by Sequencing (FICC-Seq). Each section includes an overview of the technique, a step-by-step protocol, and a summary of its advantages and limitations.

Method 1: Immuno-Northern Blotting (INB) for m5U Detection

Immuno-Northern Blotting is a powerful and accessible technique that combines the principles of Northern blotting with the specificity of antibody-based detection.[1][2][5][6][7] This method allows for the visualization and relative quantification of m5U in specific RNA species separated by size.

Workflow for Immuno-Northern Blotting

Caption: Workflow for the detection of m5U in RNA by Immuno-Northern Blotting.

Experimental Protocol for Immuno-Northern Blotting

Materials:

-

Total RNA samples

-

Sample buffer (90 mM Tris-borate, 2 mM EDTA, pH 8.3, 8 M urea, 10% sucrose, 0.05% bromophenol blue, 0.05% xylene cyanol)[2]

-

12% polyacrylamide-8 M urea denaturing gel[2]

-

0.5x TBE buffer (45 mM Tris, 45 mM borate, 1 mM EDTA, pH 8.0)[2]

-

Hybond N+ positively charged nylon membrane[2]

-

UV cross-linker

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody: Anti-5-Methyluridine (m5U) antibody

-

Secondary antibody: HRP-conjugated anti-species IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Mix the RNA sample with an equal volume of sample buffer. Denature by heating at 65°C for 15 minutes, followed by immediate chilling on ice.[2]

-

Gel Electrophoresis: Load the denatured samples onto a 12% polyacrylamide-8 M urea denaturing gel. Perform electrophoresis at 250 V in 0.5x TBE buffer until the desired separation is achieved.[2]

-

Transfer: Transfer the separated RNA from the gel to a Hybond N+ nylon membrane using a semi-dry electroblotting apparatus. Conduct the transfer in 0.5x TBE buffer at 300 mA for 60 minutes.[2]

-

UV Cross-linking: Cross-link the RNA to the membrane using a UV cross-linker.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the anti-m5U primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

-